molecular formula C6H6ClN3O3 B3197601 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride CAS No. 1006433-32-4

1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride

Cat. No.: B3197601
CAS No.: 1006433-32-4
M. Wt: 203.58 g/mol
InChI Key: DITDNKDSVBKVMY-UHFFFAOYSA-N
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Description

1,5-Dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride (CAS 1006433-32-4) is a high-purity chemical intermediate designed for research and development applications. With a molecular formula of C6H6ClN3O3 and a molecular weight of 203.58 g/mol, this acyl chloride compound is characterized by its reactive carbonyl chloride group and a nitro-substituted pyrazole ring, making it a versatile building block in organic synthesis . This compound serves as a critical precursor in the synthesis of novel pyrazole-carboxamide derivatives. Its highly reactive acyl chloride group allows for efficient condensation with various amines, particularly sulfonamides, to generate a diverse library of amide compounds for biological screening . Research into similar pyrazole-3-carbonyl chloride scaffolds demonstrates their significant value in medicinal chemistry, specifically in the development of potent enzyme inhibitors. These inhibitors have shown promising activity against human carbonic anhydrase I and II (hCA I and hCA II) isoenzymes, which are important therapeutic targets for conditions like glaucoma, epilepsy, and obesity . Furthermore, pyrazole-carboxamide derivatives synthesized from analogous acid chlorides have exhibited potent in vitro antibacterial activities against a range of gram-positive and gram-negative bacteria, with some compounds outperforming standard reference drugs . As a specialized synthetic intermediate, this compound is intended for use by qualified researchers in a controlled laboratory setting. It is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Handling should only be performed by personnel trained in the safe management of reactive chemical substances.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5-dimethyl-4-nitropyrazole-3-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O3/c1-3-5(10(12)13)4(6(7)11)8-9(3)2/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DITDNKDSVBKVMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C(=O)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyrazole ring with two methyl groups and a nitro group at specific positions, along with a carbonyl chloride functional group. Its molecular formula is C7H8ClN3O3C_7H_8ClN_3O_3, and it has a molecular weight of 185.14 g/mol. The presence of the carbonyl chloride group enhances its reactivity towards nucleophiles, making it a versatile intermediate in organic synthesis.

Medicinal Chemistry

1,5-Dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride has shown potential as an anxiolytic and antidepressant agent in animal models. Research indicates that it interacts with neurotransmitter systems, which may provide therapeutic benefits for treating various neurological disorders. The compound's derivatives are being studied for their effects on mood regulation and behavior modulation.

Table 1: Biological Activities of this compound

Activity TypeDescription
AnxiolyticReduces anxiety in animal models
AntidepressantExhibits antidepressant effects
Neurological EffectsPotential applications in treating neurological disorders

Agrochemicals

The compound's reactivity allows for the synthesis of various agrochemical products. Its derivatives may serve as herbicides or fungicides due to their biological activity against pests and pathogens. Research is ongoing to evaluate their efficacy and safety profiles in agricultural applications.

Table 2: Potential Agrochemical Applications

Application TypeDescription
HerbicidesCompounds derived from this compound may inhibit weed growth.
FungicidesPotential to develop fungicidal agents targeting specific plant pathogens.

Material Science

In material science, this compound can be utilized as a building block for synthesizing novel polymers or materials with specific properties. Its reactive carbonyl chloride group can facilitate the formation of covalent bonds with other monomers or polymers, leading to advanced materials with tailored functionalities.

Case Study 1: Anxiolytic Effects

In a study examining the anxiolytic properties of this compound, researchers administered varying doses to animal models. Results indicated a significant reduction in anxiety-like behaviors compared to control groups, suggesting its potential as a therapeutic agent for anxiety disorders.

Case Study 2: Synthesis of Agrochemical Derivatives

A research project focused on synthesizing derivatives of this compound for agricultural use demonstrated its effectiveness against common crop pathogens. The synthesized compounds showed promising antifungal activity in vitro, warranting further investigation into their field efficacy.

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • Electron Effects : The nitro group in the target compound increases electrophilicity compared to electron-donating groups (e.g., methoxy in 5-methoxy-1H-pyrazole-4-carboxylic acid) .
  • Reactivity : The carbonyl chloride group enables rapid nucleophilic substitution, contrasting with carboxamide derivatives (e.g., compounds 3a–3p in ), which are stabilized for biological applications .
  • Steric Influence : The 1,5-dimethyl substitution in the target compound may reduce solubility in polar solvents compared to aryl-substituted analogs (e.g., 3a–3p) but improves stability against hydrolysis .

Physicochemical and Spectral Data

Property Target Compound (Inferred) 5-Chloro-1-aryl-3-methyl-1H-pyrazole-4-carboxamide (3a) 5-Methoxy-1H-pyrazole-4-carboxylic acid
Melting Point Likely >150°C (nitro stability) 133–135°C Not reported
Solubility Low in water; moderate in DMF Soluble in chloroform/DMF High in polar solvents
Key Spectral Peaks IR: ~1700 cm⁻¹ (C=O stretch) MS: m/z 403.1 ([M+H]⁺) IR: ~1700 cm⁻¹ (COOH)

Biological Activity

1,5-Dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Characterized by a pyrazole ring with two methyl groups and a nitro group, this compound possesses unique properties that enhance its reactivity and potential therapeutic applications. This article presents an overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₇H₈ClN₃O₂
  • Molecular Weight : 185.14 g/mol
  • Functional Groups : Nitro group, carbonyl chloride

The presence of the carbonyl chloride group increases the compound's reactivity, particularly towards nucleophiles, allowing for various synthetic applications.

Anxiolytic and Antidepressant Effects

Research indicates that this compound exhibits anxiolytic and antidepressant effects in animal models. Its interaction with neurotransmitter systems may modulate mood and behavior, suggesting potential applications in treating anxiety and depression.

Anticancer Properties

Several studies have explored the anticancer potential of pyrazole derivatives, including this compound. Compounds containing the pyrazole structure have shown effectiveness against various cancer types:

Cancer TypeCell LineActivity Observed
Lung CancerA549Inhibition of cell growth
Breast CancerMDA-MB-231Antiproliferation
Colorectal CancerHCT116Induction of apoptosis
Prostate CancerLNCaPCell cycle arrest

These compounds have been reported to inhibit tumor growth both in vitro and in vivo, demonstrating significant antiproliferative activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the nitro group may contribute to its antibacterial activity by disrupting bacterial cell function .

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Neurotransmitter Systems : The compound's ability to modulate neurotransmitter levels may underlie its anxiolytic and antidepressant effects.
  • Redox Reactions : The nitro group can participate in redox processes, potentially influencing cellular signaling pathways.
  • Covalent Bond Formation : The carbonyl chloride group can form covalent bonds with nucleophilic sites on target proteins, altering their function.

Study on Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of various pyrazole derivatives. Among them, this compound was highlighted for its ability to inhibit the proliferation of breast cancer cells (MDA-MB-231) with an IC₅₀ value indicating significant potency .

Anxiolytic Effects in Animal Models

Another study examined the anxiolytic effects of this compound using a rodent model. Results indicated a marked reduction in anxiety-like behaviors when administered at specific dosages compared to control groups. This suggests potential therapeutic applications for anxiety disorders.

Q & A

Q. What are the standard synthetic routes for 1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride?

The compound is typically synthesized via the reaction of its corresponding carboxylic acid with thionyl chloride (SOCl₂). For example, refluxing 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid with excess SOCl₂ for 2 hours yields the carbonyl chloride derivative (95% purity) . Alternative methods involve low-temperature (0–5°C) reactions in dimethylformamide (DMF) with SOCl₂, as seen in nitrile synthesis protocols, though this may require optimization for nitro-substituted analogs .

Q. How should researchers handle and store this compound to ensure stability?

Storage at ≤4°C in amber glass bottles is critical to prevent decomposition, as recommended for structurally similar pyrazole carbonyl chlorides . Handling under inert atmospheres (e.g., nitrogen) and avoiding moisture are essential due to the compound’s reactivity.

Q. What spectroscopic techniques are recommended for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns and nitro group placement (δ ~8–9 ppm for aromatic protons) .
  • IR Spectroscopy : Detection of carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520–1350 cm⁻¹) stretches .
  • X-ray Diffraction (XRD) : For crystallographic validation of molecular geometry, as demonstrated for related pyrazole nitriles .

Advanced Research Questions

Q. How does the nitro group at the 4-position influence the compound’s reactivity in nucleophilic acyl substitution reactions?

The nitro group’s electron-withdrawing nature enhances the electrophilicity of the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines, alcohols). Comparative studies on analogs lacking the nitro group show reduced reactivity in amidation reactions, supporting this electronic effect . Researchers should adjust stoichiometry and reaction times when using nitro-containing derivatives.

Q. What strategies are effective for synthesizing amide derivatives from this carbonyl chloride?

A validated method involves:

  • Coupling Agents : Use EDCI/HOBt in DMF with amines (1:1.5 molar ratio) at room temperature, yielding amides with >65% efficiency .
  • Direct Aminolysis : React with primary/secondary amines in dichloromethane (DCM) under anhydrous conditions, followed by aqueous workup . Example: Synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide derivatives via EDCI-mediated coupling .

Q. How can conflicting data on melting points or reaction yields be resolved when replicating synthesis procedures?

Discrepancies often arise from variations in purity, solvent traces, or crystallization conditions. To resolve:

  • Reproduce Conditions : Strictly follow reported temperatures and solvent ratios (e.g., recrystallization from ethanol vs. ethyl acetate) .
  • Analytical Cross-Check : Use HPLC or GC-MS to verify purity and identify byproducts .
  • Control Experiments : Compare results with/without the nitro group to isolate its impact on physical properties .

Q. What computational methods support the design of derivatives with enhanced bioactivity?

Molecular docking and density functional theory (DFT) can predict interactions with biological targets (e.g., enzymes). For example, pyrazole carboxamides were optimized using DFT to evaluate electronic effects of substituents on antifungal activity .

Applications in Academic Research

Q. How can this compound be utilized in medicinal chemistry research?

It serves as a key intermediate for synthesizing pharmacologically active pyrazole derivatives, such as:

  • Anticancer Agents : Functionalization with aryl groups via amide coupling (e.g., 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol derivatives) .
  • Antimicrobials : Nitro-substituted pyrazoles exhibit enhanced activity due to improved membrane penetration .

Q. What role does this compound play in materials science?

Its nitro and carbonyl groups enable coordination with metals, making it useful for:

  • Fluorescent Probes : Pyrazole-based ligands in lanthanide complexes .
  • Organic Semiconductors : Derivatives with extended π-conjugation for optoelectronic applications .

Data Comparison Table

Parameter Method 1 (SOCl₂ Reflux) Method 2 (DMF/SOCl₂, 0–5°C)
Reaction Time 2 hours2 hours
Yield 95%82%
Key Solvent Neat SOCl₂DMF
Purification DistillationRecrystallization (ethanol)
Applicability to Nitro High (tested)Requires optimization

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride
Reactant of Route 2
1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride

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